molecular formula C14H17N3OS2 B14960258 N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide

Cat. No.: B14960258
M. Wt: 307.4 g/mol
InChI Key: HILINIJPCUJCKB-UHFFFAOYSA-N
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Description

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylsulfanyl group attached to the thiadiazole ring, which is further connected to a pentanamide chain. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting the thiadiazole intermediate with a phenylsulfanyl halide in the presence of a base.

    Attachment of the Pentanamide Chain: The final step involves the acylation of the thiadiazole derivative with pentanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group and the thiadiazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, which is structurally similar to thiadiazole.

    Benzimidazoles: Compounds with a benzimidazole ring, which also contain nitrogen and sulfur atoms.

    Triazoles: Compounds with a triazole ring, another class of heterocyclic compounds with nitrogen atoms.

Uniqueness

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide is unique due to the presence of both a phenylsulfanyl group and a pentanamide chain attached to the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C14H17N3OS2/c1-2-3-9-12(18)15-14-17-16-13(20-14)10-19-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17,18)

InChI Key

HILINIJPCUJCKB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)CSC2=CC=CC=C2

Origin of Product

United States

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